3-Bromo-N-(4-nitronaphthalen-1-yl)propanamide
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Overview
Description
3-Bromo-N-(4-nitronaphthalen-1-yl)propanamide is an organic compound with the molecular formula C13H11BrN2O3. It is characterized by the presence of a bromine atom, a nitro group, and a naphthalene ring, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
The synthesis of 3-Bromo-N-(4-nitronaphthalen-1-yl)propanamide typically involves the bromination of N-(4-nitronaphthalen-1-yl)propanamide. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve large-scale bromination reactions with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Bromo-N-(4-nitronaphthalen-1-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of various oxidized derivatives.
Scientific Research Applications
3-Bromo-N-(4-nitronaphthalen-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(4-nitronaphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
3-Bromo-N-(4-nitronaphthalen-1-yl)propanamide can be compared with other similar compounds, such as:
3-Bromo-N-(4-bromophenyl)propanamide: This compound has a similar structure but with a bromine atom on the phenyl ring instead of a nitro group on the naphthalene ring.
3-Bromo-N-(naphthalen-1-yl)propanamide: This compound lacks the nitro group, making it less reactive in certain chemical reactions.
The presence of the nitro group in this compound makes it unique and more versatile in various chemical and biological applications.
Properties
CAS No. |
799280-04-9 |
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Molecular Formula |
C13H11BrN2O3 |
Molecular Weight |
323.14 g/mol |
IUPAC Name |
3-bromo-N-(4-nitronaphthalen-1-yl)propanamide |
InChI |
InChI=1S/C13H11BrN2O3/c14-8-7-13(17)15-11-5-6-12(16(18)19)10-4-2-1-3-9(10)11/h1-6H,7-8H2,(H,15,17) |
InChI Key |
XRVSBMCEFGZVNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])NC(=O)CCBr |
Origin of Product |
United States |
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